

# Application Notes: Tomopenem Minimum Inhibitory Concentration (MIC) Determination

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## Compound of Interest

Compound Name: Tomopenem

Cat. No.: B1683202

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## Introduction

**Tomopenem** (formerly CS-023) is a novel 1 $\beta$ -methylcarbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Notably, it has demonstrated potent activity against clinically significant pathogens such as methicillin-resistant *Staphylococcus aureus* (MRSA) and *Pseudomonas aeruginosa*. [1][2] Like other  $\beta$ -lactam antibiotics, **Tomopenem**'s mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). [1][3] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the in vitro potency of new antimicrobial agents like **Tomopenem**, providing essential data for drug development, surveillance, and clinical breakpoint establishment.

This document provides a detailed protocol for determining the MIC of **Tomopenem** using the broth microdilution method, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [4][5]

## Principle of MIC Determination

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [6][7] The broth microdilution method is a standardized and widely accepted

technique for determining MIC values.[5][8] This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the concentration in the first well showing no visible growth is recorded as the MIC.

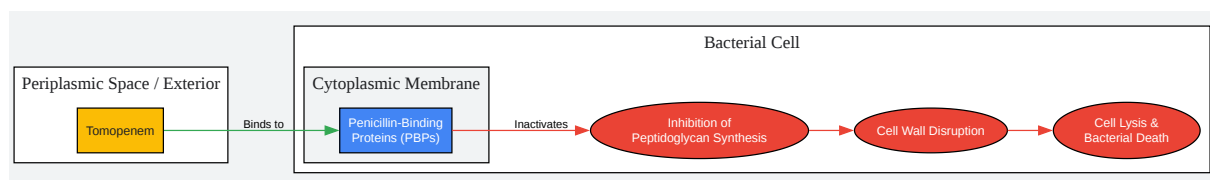
## Tomopenem Activity Data

The following table summarizes the in vitro activity of **Tomopenem** against key bacterial isolates as reported in the literature.

Organism	No. of Isolates	Tomopenem MIC <sub>50</sub> (µg/mL)	Tomopenem MIC <sub>90</sub> (µg/mL)	Reference
Methicillin-Sensitive S. aureus (MSSA)	Not Specified	0.12	0.12 - 0.25	[9]
Methicillin-Resistant S. aureus (MRSA)	Not Specified	2	4 - 16	[9]
P. aeruginosa	293 (clinical isolates)	Not Specified	4	[10]
Anaerobic Bacteria	293 (clinical isolates)	Not Specified	4	[10]

## Mechanism of Action Pathway

**Tomopenem** disrupts bacterial survival by interfering with the structural integrity of the cell wall. The diagram below illustrates this pathway.



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**Figure 1.** Mechanism of action for **Tomopenem**.

## Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the CLSI M07 and ISO 20776-1 standards for broth microdilution susceptibility testing of aerobic bacteria.

### Materials and Reagents

- **Tomopenem** analytical powder
- Appropriate solvent for **Tomopenem** (e.g., sterile distilled water, DMSO, as specified by the manufacturer)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)[2]
- Sterile 96-well U-bottom microtiter plates
- Bacterial strains for testing (e.g., ATCC quality control strains, clinical isolates)
- Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
- Sterile saline (0.85%) or phosphate-buffered saline (PBS)
- Spectrophotometer or McFarland turbidity standards (0.5 standard)

- Sterile pipettes and tips
- Incubator ( $35 \pm 2^{\circ}\text{C}$ )

## Preparation of Tomopenem Stock Solution

- Accurately weigh the **Tomopenem** powder.
- Calculate the volume of solvent required to prepare a concentrated stock solution (e.g., 1280  $\mu\text{g/mL}$ ). Note: The initial concentration should be high enough to allow for subsequent serial dilutions.
- Dissolve the **Tomopenem** in the appropriate solvent. Ensure complete dissolution.
- Sterilize the stock solution by filtration through a 0.22  $\mu\text{m}$  syringe filter if not prepared aseptically.
- Store aliquots of the stock solution at  $-70^{\circ}\text{C}$  or as recommended by the manufacturer until use.

## Preparation of Bacterial Inoculum

- From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
- Transfer the colonies to a tube containing sterile saline or broth.
- Vortex to create a smooth suspension.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL. A spectrophotometer can be used to verify the turbidity ( $\text{OD}_{625 \text{ nm}}$  of 0.08-0.13).
- Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate. (This typically requires a 1:100 dilution of the standardized suspension, followed by adding 50  $\mu\text{L}$  of this dilution to 50  $\mu\text{L}$  of broth in the well).

## Assay Procedure (96-Well Plate)

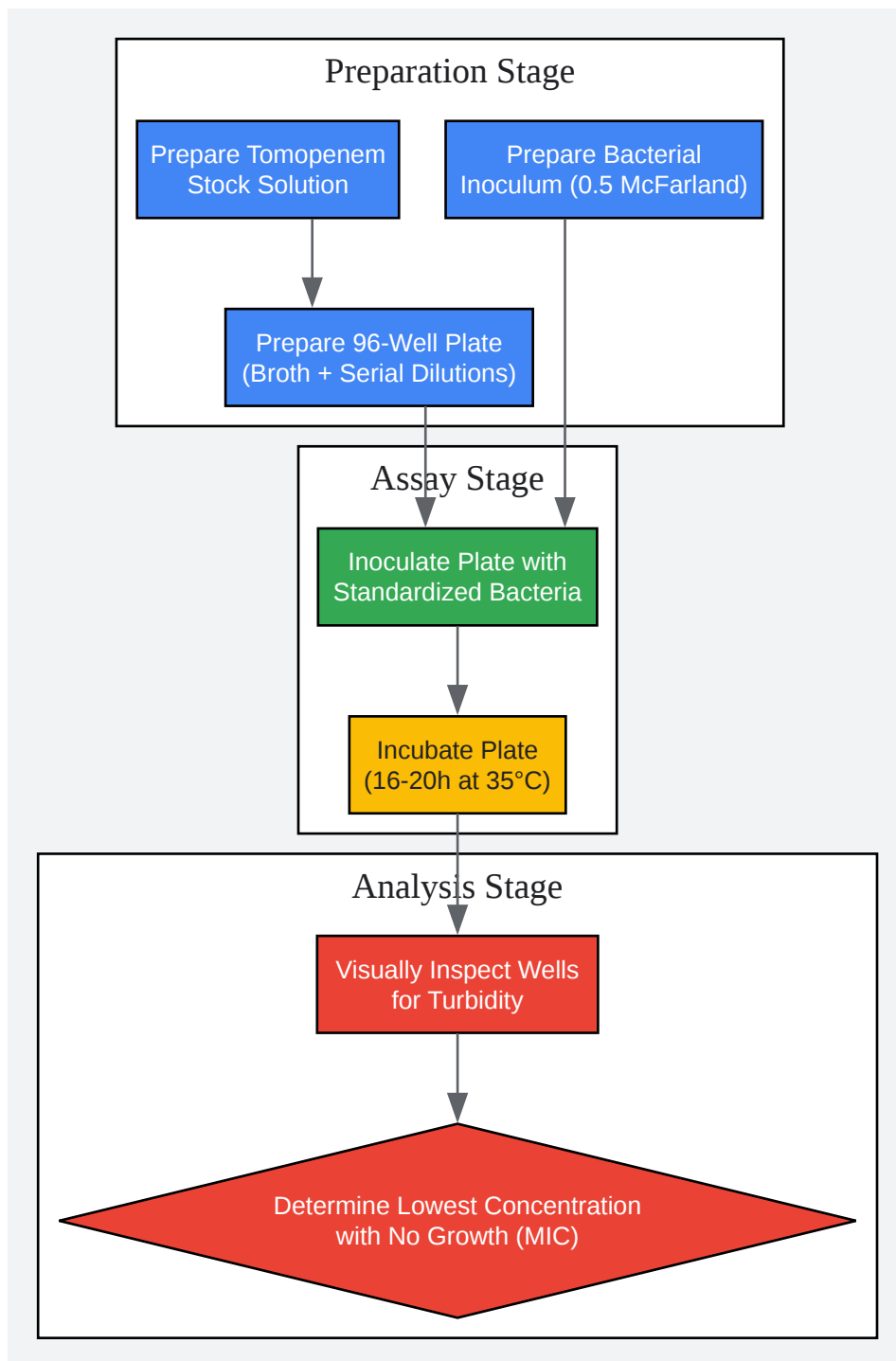
- Dispense 50  $\mu\text{L}$  of sterile CAMHB into wells 1 through 12 of a 96-well microtiter plate.
- Prepare an intermediate dilution of the **Tomopenem** stock solution in CAMHB.
- Add 50  $\mu\text{L}$  of the diluted **Tomopenem** solution to well 1, resulting in a total volume of 100  $\mu\text{L}$ .
- Perform a twofold serial dilution by transferring 50  $\mu\text{L}$  from well 1 to well 2. Mix thoroughly by pipetting up and down.
- Continue this serial dilution process from well 2 to well 10. Discard 50  $\mu\text{L}$  from well 10 after mixing. The concentrations will typically range from 64  $\mu\text{g/mL}$  to 0.125  $\mu\text{g/mL}$ .
- Well 11 serves as the growth control (no antibiotic).
- Well 12 serves as the sterility control (no bacteria, only broth).
- Add 50  $\mu\text{L}$  of the standardized bacterial inoculum (prepared in step 5.3) to wells 1 through 11. This brings the final volume in each well to 100  $\mu\text{L}$  and achieves the target inoculum of  $5 \times 10^5$  CFU/mL.
- Cover the plate and incubate at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.

## Interpretation of Results

- After incubation, examine the plate from the bottom using a reading mirror.
- The MIC is the lowest concentration of **Tomopenem** at which there is no visible growth (i.e., no turbidity or pellet) compared to the growth control well.
- The growth control (well 11) must show distinct turbidity.
- The sterility control (well 12) must remain clear.
- A purity plate should be prepared by sub-culturing the inoculum to ensure it was not contaminated.

## Experimental Workflow Diagram

The following diagram outlines the key steps in the **Tomopenem** MIC determination protocol.



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**Figure 2.** Broth microdilution workflow for MIC determination.

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